molecular formula C9H9NO2 B105799 6-Methoxyisoindolin-1-one CAS No. 132680-54-7

6-Methoxyisoindolin-1-one

Cat. No.: B105799
CAS No.: 132680-54-7
M. Wt: 163.17 g/mol
InChI Key: JHEFFTKSFOORGS-UHFFFAOYSA-N
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Description

6-Methoxyisoindolin-1-one is a heterocyclic compound characterized by an isoindolinone core with a methoxy group at the sixth position. This compound is part of the isoindolinone family, which is known for its diverse biological activities and synthetic importance. Isoindolinones are found in various natural products and have been studied for their potential therapeutic applications .

Scientific Research Applications

6-Methoxyisoindolin-1-one has a wide range of scientific research applications:

Safety and Hazards

6-Methoxyisoindolin-1-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mechanism of Action

Target of Action

6-Methoxyisoindolin-1-one is a compound with diverse biological activities and synthetic importance . It has been studied as a potential inhibitor of phosphoinositol-3-kinase γ (PI3Kγ) , a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3Kγ, by binding to the active site of the enzyme . This interaction can inhibit the activity of PI3Kγ, thereby affecting the downstream signaling pathways . The exact mode of interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of PI3Kγ by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Kγ, the compound can potentially suppress these processes, leading to the inhibition of tumor growth .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on PI3Kγ and the subsequent suppression of the PI3K/AKT/mTOR pathway . This can lead to decreased cell proliferation and survival, particularly in cancer cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light irradiation has been found to improve the yields of this compound . Moreover, the compound should be stored in a well-ventilated place and kept in a tightly closed container

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens and organometallic compounds are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted isoindolinones and more complex heterocyclic compounds .

Comparison with Similar Compounds

Uniqueness: 6-Methoxyisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the sixth position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEFFTKSFOORGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554124
Record name 6-Methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132680-54-7
Record name 6-Methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2,3-dihydro-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 2-(bromomethyl)-5-methoxybenzoate ((75), 5.0 g, 19.3 mmol) in MeOH was placed in pressure flask and to it ammonia/methanol (2M, 30 ml) was added. Resulting mixture was stirred at 125° C. for 2 hr. The solvent and excess NH3 was removed in vacuo and the residue was triturated with Hexane/EtOAc (1:2 ratio). The compound was filtrated under vacuum and air-dried for 2 hr to give the title compound (2.51 g, 65%) as a pale yellow solid. The filtrated was concentrated and purified on silica gel (Hexane/EtOAc/MeOH 3:1:0.5 ratio) to yield another 270 mg of desired compound. Combined yield was 86%. MS (ES) m/z 164.1.
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5 g
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30 mL
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65%

Synthesis routes and methods II

Procedure details

Alternatively, a mixture of 6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-isoindol-1-one (98.5 mg, 0.35 mmol) in dichlormethane (10 mL) containing TFA (1.6 mL, 20.8 mmol) and TfOH (0.6 mL, 7.0 mmol) was heated overnight at 40° C. Then the mixture was poured into sodium hydrogen carbonate and water and the product extracted with dichloromethane. The combined organic layers were then dried over sodium sulphate, filtered and evaporated. The residue was then purified by chromatography (SiO2, dichloromethane:MeOH 20:1) to afford the title product (24 mg, 42%) as a light yellow solid. MS m/e=164.2 (M).
Quantity
98.5 mg
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reactant
Reaction Step One
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10 mL
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1.6 mL
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0.6 mL
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Yield
42%

Synthesis routes and methods III

Procedure details

A mixture of 6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-isoindol-1-one (300 mg, 1.1 mmol) and ammonium ceric nitrate (2.2 g, 4.0 mmol) in acetonitrile:water (12 mL, 2:1) was stirred at RT for 1 h. Then the mixture was poured into water and extracted with ethyl acetate. The combined extracts were then washed with sodium hydrogen carbonate and water. The organic layer was then dried over sodium sulphate, filtered and evaporated. The residue was then purified by chromatography (SiO2, dichloromethane:MeOH 20:1) to afford the title product (75 mg, 43%) as a light yellow solid. MS m/e=164.2 (M).
Quantity
300 mg
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reactant
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2.2 g
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0 (± 1) mol
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12 mL
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Yield
43%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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